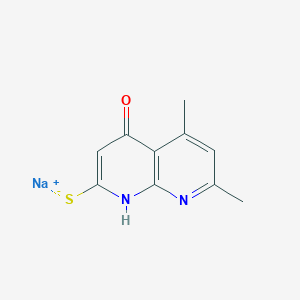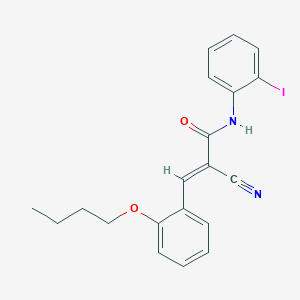
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CR8, and it has been found to have several applications in the field of biochemistry and pharmacology.
Scientific Research Applications
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have several applications in scientific research. It has been used as a potent inhibitor of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. This compound has also been found to have anti-inflammatory effects, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves its inhibition of CDKs. CDKs are enzymes that regulate the progression of the cell cycle, and their dysregulation has been implicated in the development of cancer. By inhibiting CDKs, this compound can prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the cell cycle. This inhibition prevents the progression of the cell cycle and can lead to the apoptosis of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit CDKs.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is its potent inhibition of CDKs. This makes it a useful tool for studying the cell cycle and the regulation of CDKs. However, one limitation of using this compound is that it may have off-target effects, which could lead to unintended consequences in experiments.
Future Directions
There are several future directions for the study of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One direction is the development of more potent CDK inhibitors based on this compound. Another direction is the study of the anti-inflammatory effects of this compound, and its potential use as a treatment for inflammatory diseases. Additionally, the use of this compound in combination with other drugs for cancer treatment could also be explored.
Conclusion:
This compound is a chemical compound that has several applications in scientific research. Its potent inhibition of CDKs makes it a useful tool for studying the cell cycle and the regulation of CDKs. Additionally, its anti-inflammatory effects make it a potential treatment for inflammatory diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and it could have significant implications for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps. The first step is the synthesis of 2,4-dimethoxybenzaldehyde, which is then reacted with malononitrile to form 2,4-dimethoxyphenylacetonitrile. This compound is then reacted with iodobenzene to form this compound.
properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLJSLHQMKKWQC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)


![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)

![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)